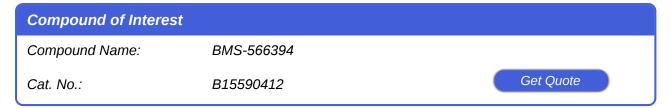


BMS-566394: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **BMS-566394**, a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. The information is curated for researchers, scientists, and professionals involved in drug development.

Chemical Properties

BMS-566394 is a complex small molecule with the following key identifiers and physicochemical properties.



Property	Value	Source
Chemical Name	(3R,4R)-N-Hydroxy-4-[[4-[[2- (trifluoromethyl)benzimidazol- 1- yl]methyl]benzoyl]amino]oxane -3-carboxamide	[1]
CAS Number	503166-51-6	[1]
Molecular Formula	C22H21F3N4O4	[1]
Molecular Weight	462.4 g/mol	[1]
Solubility	Soluble in DMSO	MedKoo Biosciences

While specific experimental values for melting point, boiling point, pKa, and logP are not readily available in the public domain, the structure of **BMS-566394** suggests it possesses both hydrophobic (benzimidazole and trifluoromethylphenyl groups) and hydrophilic (hydroxamate and carboxamide groups) moieties, influencing its solubility and pharmacokinetic properties.

Stability Profile

The stability of **BMS-566394** is a critical consideration for its handling, formulation, and storage.

Solid-State Stability

The compound is known to exist in at least two solid forms: an anhydrate and a dihydrate. The anhydrate form is metastable and readily transforms into the more stable dihydrate form in the presence of water.[2] This conversion is a crucial factor in formulation development, as it can impact dissolution rates and bioavailability.



Condition	Observation	Source
Aqueous Suspension	The anhydrate form readily converts to the more stable dihydrate form.	[2]
Storage (Solid)	Recommended storage at -20°C for long-term stability.	AbMole BioScience

The kinetic solubility of the anhydrate form is approximately four times that of the dihydrate, highlighting the significant impact of the solid form on this property.[2] The addition of cellulose ether polymers, such as HPC, HPMC, and MC, has been shown to inhibit this transformation in aqueous suspensions.[2]

Solution Stability

For short-term storage of solutions, refrigeration at 4°C is recommended, while long-term storage should be at -20°C or -80°C to minimize degradation. As with many complex organic molecules, **BMS-566394** in solution may be susceptible to degradation under harsh conditions such as strong acids or bases, oxidizing agents, and exposure to light. However, specific quantitative data from forced degradation studies are not publicly available.

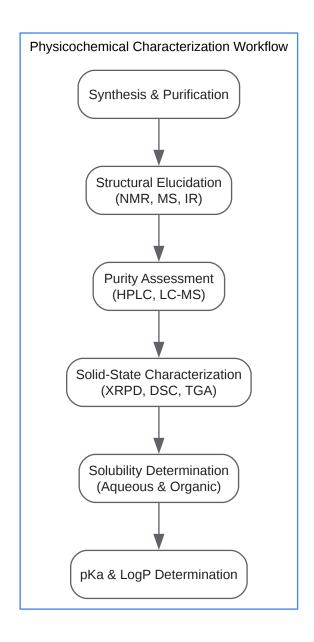
Experimental Protocols

Detailed, compound-specific experimental protocols for the characterization of **BMS-566394** are proprietary. However, standard methodologies for determining key chemical properties and stability are outlined below.

Determination of Physicochemical Properties

A general workflow for the physicochemical characterization of a drug candidate like **BMS-566394** is depicted below.





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A conceptual workflow for the physicochemical characterization of a new chemical entity.

- Solubility: Equilibrium solubility is determined by adding an excess of the compound to the solvent of interest, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound by a suitable analytical method like HPLC-UV.
- pKa: The ionization constant is typically determined by potentiometric titration or by UVspectrophotometry at various pH values.

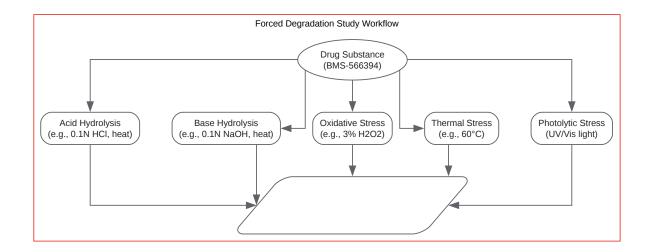


• LogP: The partition coefficient between octanol and water is a key indicator of lipophilicity and can be determined by the shake-flask method followed by quantification of the compound in each phase.

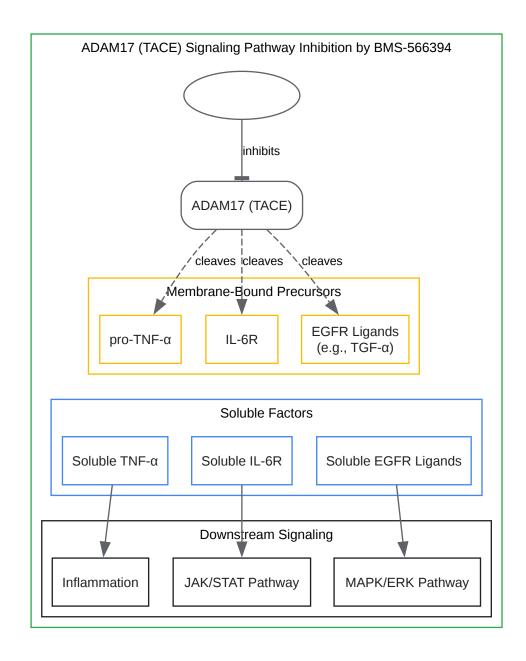
Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, is essential to separate the parent drug from its degradation products. A general protocol for a forced degradation study involves subjecting the drug substance to various stress conditions.









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